![molecular formula C11H23NO3S2 B2791408 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-methylpropane-1-sulfonamide CAS No. 2034453-11-5](/img/structure/B2791408.png)
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-methylpropane-1-sulfonamide
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Overview
Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-methylpropane-1-sulfonamide, commonly known as MTSEA, is a sulfhydryl-reactive compound that has been widely used in scientific research. MTSEA is a versatile tool for studying protein structure and function, as well as for investigating the role of cysteine residues in protein function.
Mechanism of Action
MTSEA reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The resulting covalent modification of the cysteine residue can affect protein structure and function, allowing researchers to investigate the role of specific cysteine residues in protein function.
Biochemical and Physiological Effects:
MTSEA has been shown to have a variety of biochemical and physiological effects, depending on the specific protein being studied. For example, MTSEA has been used to investigate the role of cysteine residues in ion channel function, neurotransmitter release, and enzyme activity.
Advantages and Limitations for Lab Experiments
One advantage of using MTSEA in lab experiments is its specificity for sulfhydryl groups, which allows for targeted modification of specific cysteine residues in proteins. However, one limitation of using MTSEA is that it can react with other thiol-containing molecules, potentially leading to non-specific modifications.
Future Directions
There are several future directions for research involving MTSEA. One area of interest is the development of new derivatives of MTSEA with improved specificity and reactivity. Additionally, MTSEA could be used in combination with other chemical probes to investigate protein structure and function in greater detail. Finally, MTSEA could be used in drug discovery efforts to identify compounds that selectively target specific cysteine residues in disease-related proteins.
Synthesis Methods
MTSEA can be synthesized through a multi-step process that involves the reaction of 4-methoxytetrahydro-2H-thiopyran-4-methanol with 2-methylpropane-1-sulfonyl chloride. The resulting product is then treated with sodium hydride to yield the final compound.
Scientific Research Applications
MTSEA has been used in a variety of scientific research applications, including protein structure and function studies, drug discovery, and biochemical assays. MTSEA is particularly useful for investigating the role of cysteine residues in protein function, as it reacts specifically with sulfhydryl groups.
properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3S2/c1-10(2)8-17(13,14)12-9-11(15-3)4-6-16-7-5-11/h10,12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHOJHGLXPTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1(CCSCC1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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